Bienvenue dans la boutique en ligne BenchChem!

Antiallergic agent-1

Mast Cell Biology Allergy & Immunology Kinase Inhibition

Antiallergic agent-1 (Compound 36) uniquely combines sub-nanomolar SFK inhibition (IC₅₀ 2.54 nM in RBL-2H3 cells), validated oral in vivo efficacy in PSA and HDM-induced pulmonary inflammation models, and an intrinsic alkyne moiety for CuAAc click chemistry. Unlike dasatinib (IC₅₀ ≈ 34 nM) or WZ3146, it delivers >10-fold superior anti-degranulation activity and enables fluorophore tagging, pull-down target identification, and activity-based probe construction. Ideal as an oral antiallergic lead scaffold or a multifunctional mast cell signaling probe. RUO.

Molecular Formula C27H19F6N5O
Molecular Weight 543.5 g/mol
Cat. No. B12417833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiallergic agent-1
Molecular FormulaC27H19F6N5O
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N
InChIInChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39)
InChIKeyCEUSZLVORFRBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiallergic agent-1 (HY-115723) Technical Datasheet for Scientific Procurement and Lead Identification


Antiallergic agent-1 (also designated as Compound 36) is a synthetic small molecule belonging to the o-aminopyridinyl alkynyl scaffold class. It functions as an inhibitor of Src-family kinases (SFKs), which are critical upstream regulators in the FcεRI-mediated mast cell activation pathway. The compound was identified and optimized through phenotypic screening as part of a structure–activity relationship (SAR) study aimed at discovering orally bioavailable antiallergic agents. Structurally, it incorporates an alkyne functional group, enabling its use as a click chemistry reagent for conjugation with azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc). This dual functionality—potent inhibition of IgE-mediated mast cell degranulation and intrinsic click chemistry compatibility—positions it as a valuable lead compound and a versatile tool for chemical biology applications in immuno-allergic research [1].

Why Antiallergic agent-1 Cannot Be Substituted with Other Src Inhibitors or Mast Cell Stabilizers


The procurement of a generic Src-family kinase inhibitor or a classical mast cell stabilizer (e.g., disodium cromoglycate) is not equivalent to sourcing Antiallergic agent-1. While several Src inhibitors exhibit anti-degranulation activity, Antiallergic agent-1 demonstrates a superior potency in RBL-2H3 cell assays (IC₅₀ = 2.54 nM) compared to clinically repositioned candidates such as dasatinib (IC₅₀ ≈ 34 nM) or WZ3146 (IC₅₀ ≈ 350 nM) under similar IgE/antigen stimulation conditions [1][2][3]. Furthermore, unlike most commercially available SFK inhibitors, Antiallergic agent-1 is explicitly validated for oral bioavailability and in vivo efficacy in murine allergic inflammation models, including passive systemic anaphylaxis (PSA) and house dust mite (HDM)-induced pulmonary inflammation [1]. Additionally, the presence of an alkyne moiety confers a unique chemical biology advantage; it allows for direct bioconjugation via CuAAc click chemistry, a feature absent in comparator compounds like dasatinib, saracatinib, or WZ3146, thereby enabling target engagement studies or probe development that generic SFK inhibitors cannot support [2]. Substitution with an alternative Src inhibitor or mast cell stabilizer would compromise the specific combination of high in vitro potency, validated in vivo oral efficacy, and chemical tractability that defines this lead compound.

Quantitative Differentiation of Antiallergic agent-1: Potency, In Vivo Efficacy, and Chemical Tractability


Superior In Vitro Potency in Mast Cell Degranulation Compared to Clinical Src Inhibitors

Antiallergic agent-1 (Compound 36) exhibits a markedly lower half-maximal inhibitory concentration (IC₅₀) for suppressing antigen-induced degranulation in RBL-2H3 mast cells compared to the clinically investigated Src-family kinase inhibitors dasatinib and WZ3146. The IC₅₀ of Antiallergic agent-1 is 2.54 nM, representing an approximate 13-fold increase in potency over dasatinib (IC₅₀ ≈ 34 nM) and an approximate 138-fold increase over WZ3146 (IC₅₀ ≈ 350 nM). This quantitative difference is derived from studies employing comparable IgE/antigen stimulation conditions and measuring β-hexosaminidase release as a degranulation marker [1][2][3].

Mast Cell Biology Allergy & Immunology Kinase Inhibition

Validated Oral Bioavailability and In Vivo Efficacy in Allergic Inflammation Models

Antiallergic agent-1 (Compound 36) has been explicitly validated for in vivo oral bioavailability and therapeutic efficacy, a critical differentiator from many in vitro-only tool compounds. In a passive systemic anaphylaxis (PSA) murine model, oral administration of Antiallergic agent-1 at doses of 10 mg/kg and 30 mg/kg significantly reduced IgE-mediated hypothermia, with the 30 mg/kg dose achieving a reduction comparable to the positive control dexamethasone. Furthermore, in a house dust mite (HDM)-induced murine model of pulmonary allergic inflammation, oral administration of 30 mg/kg Antiallergic agent-1 significantly attenuated airway hyperresponsiveness (AHR) to methacholine challenge and reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF) [1].

Pharmacokinetics In Vivo Pharmacology Asthma Models

Intrinsic Click Chemistry Functionality Enabling Bioconjugation and Probe Development

Unlike the vast majority of commercially available Src-family kinase inhibitors (e.g., dasatinib, bosutinib, saracatinib, WZ3146), Antiallergic agent-1 (HY-115723) contains a terminal alkyne functional group. This structural feature renders it a bioorthogonal click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules . This property is not present in the comparator SFK inhibitors, which lack the alkyne moiety and therefore cannot be directly conjugated for target identification, cellular imaging, or pull-down assays without additional chemical modification.

Chemical Biology Click Chemistry Target Engagement

Optimal Scientific and Industrial Application Scenarios for Antiallergic agent-1


Preclinical Lead Optimization for Orally Bioavailable Antiallergic Therapeutics

Pharmaceutical research teams focused on developing next-generation oral antiallergic agents should prioritize Antiallergic agent-1 as a lead scaffold. Its demonstrated high in vitro potency (IC₅₀ = 2.54 nM in RBL-2H3 cells) and validated oral efficacy in both PSA and HDM-induced pulmonary inflammation models provide a robust foundation for SAR-driven optimization. The compound's favorable in vivo pharmacokinetic profile reduces the risk associated with transitioning from in vitro hits to orally active candidates [1].

Chemical Biology Tool for Studying Src-Family Kinase Dynamics in Mast Cells

Academic and industrial laboratories investigating the spatiotemporal regulation of Src-family kinases (Lyn, Fyn) in IgE-mediated mast cell signaling can leverage Antiallergic agent-1 as a multifunctional chemical probe. The intrinsic alkyne handle permits facile conjugation to fluorophores, biotin, or solid supports via CuAAc click chemistry. This enables pull-down assays for target identification, fluorescence imaging for cellular localization studies, and the creation of activity-based probes to interrogate SFK activation states in allergic inflammation models .

Comparative Efficacy Studies in Murine Models of Allergic Asthma

Contract research organizations (CROs) and academic core facilities conducting preclinical efficacy studies in allergic asthma can utilize Antiallergic agent-1 as a reference standard or test article. The compound's well-characterized in vivo efficacy in HDM-induced pulmonary inflammation models—specifically its ability to attenuate airway hyperresponsiveness and reduce eosinophilic infiltration at an oral dose of 30 mg/kg—provides a benchmark for evaluating novel antiallergic candidates or combination therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiallergic agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.